molecular formula C8H8F2N4 B2750851 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine CAS No. 2377034-18-7

2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine

Cat. No.: B2750851
CAS No.: 2377034-18-7
M. Wt: 198.177
InChI Key: MAMPDNRRQNWADY-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both azido and difluoroethyl groups makes it a versatile compound in various chemical reactions and applications. Its molecular formula is C8H8F2N4, and it has a molecular weight of 198.18 g/mol.

Properties

IUPAC Name

2-(azidomethyl)-5-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4/c1-8(9,10)6-2-3-7(12-4-6)5-13-14-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMPDNRRQNWADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Dimethylformamide (DMF): A polar aprotic solvent used in azidation.

    Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for the reduction of the azido group.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine depends on the specific reaction it undergoes. For example:

    Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.

    Reduction Reactions: The azido group is reduced to an amine via hydrogenation, where hydrogen atoms add to the nitrogen atoms of the azido group, breaking the nitrogen-nitrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine: Similar structure but with the azido group at a different position.

    2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine: Precursor to the azidomethyl compound.

Uniqueness

2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is unique due to the combination of the azido and difluoroethyl groups, which impart distinct reactivity and properties compared to other pyridine derivatives .

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